molecular formula C21H13Cl2NO B2706542 3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one CAS No. 1022130-84-2

3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one

Cat. No.: B2706542
CAS No.: 1022130-84-2
M. Wt: 366.24
InChI Key: JNFYTTJEGQYAHX-UHFFFAOYSA-N
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Description

3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one typically involves the reaction of 3,4-dichloroaniline with 2-phenylindene-1-one under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted indene derivatives, quinones, and various amine or alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol
  • 3,4-Dichlorophenyl isocyanate
  • 1,3-bis(3,4-dichlorophenyl) thiourea

Uniqueness

3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one is unique due to its specific indene backbone and the presence of both dichlorophenyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(3,4-dichloroanilino)-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NO/c22-17-11-10-14(12-18(17)23)24-20-15-8-4-5-9-16(15)21(25)19(20)13-6-2-1-3-7-13/h1-12,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFYTTJEGQYAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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